An In-depth Technical Guide to Trimethylphenylammonium Iodide (CAS 98-04-4)
An In-depth Technical Guide to Trimethylphenylammonium Iodide (CAS 98-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylphenylammonium iodide (CAS 98-04-4), also known as N,N,N-trimethylanilinium iodide, is a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, analytical chemistry, and as an intermediate in the pharmaceutical and dye industries.[1][2] Its unique chemical structure, comprising a trimethylammonium cation attached to a phenyl ring with an iodide counter-ion, imparts a range of useful properties that are leveraged in various scientific and industrial processes. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of Trimethylphenylammonium iodide, with a focus on providing detailed experimental protocols and data for researchers and professionals in drug development.
Core Properties
Trimethylphenylammonium iodide is a white to slightly green crystalline powder or flakes.[1][3] It is known to be sensitive to light, necessitating storage in a cool, dark place.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Trimethylphenylammonium iodide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 98-04-4 | [6] |
| Molecular Formula | C₉H₁₄IN | [6] |
| Molecular Weight | 263.12 g/mol | [6] |
| Appearance | White to slightly green crystalline powder or flakes | [1][3] |
| Melting Point | 227 °C (sublimes) | [5] |
| Solubility | Soluble in water and methanol (B129727).[1][5] | |
| Sensitivity | Light sensitive | [4][5] |
Toxicological Properties
Trimethylphenylammonium iodide is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation.[7] The LD50 for mice via the intraperitoneal route is 55 mg/kg.[8]
| Hazard Statement | GHS Classification | Reference |
| Toxic if swallowed, in contact with skin or if inhaled | H301 + H311 + H331 | [4] |
| Causes skin irritation | H315 | [7] |
| Causes serious eye irritation | H319 | [7] |
Experimental Protocols
Synthesis of Trimethylphenylammonium Iodide
A general and reliable method for the synthesis of Trimethylphenylammonium iodide is the quaternization of N,N-dimethylaniline with methyl iodide.[7]
Reaction: C₆H₅N(CH₃)₂ + CH₃I → C₆H₅N(CH₃)₃⁺I⁻
Materials:
-
N,N-dimethylaniline
-
Methyl iodide
-
Acetonitrile (B52724) (solvent)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile to a concentration of 2 M.
-
Slowly add methyl iodide (3 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 16 hours. A white precipitate of Trimethylphenylammonium iodide will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product under high vacuum to yield a white powder.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is crucial for effective purification.[10] For Trimethylphenylammonium iodide, polar solvents in which its solubility is significantly higher at elevated temperatures are suitable. Ethanol or a mixture of methanol and chloroform (B151607) can be effective choices.[11]
General Procedure:
-
Dissolve the impure Trimethylphenylammonium iodide in a minimum amount of hot recrystallization solvent.[12]
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Suggested HPLC Parameters (for method development):
-
Column: A C18 column or a mixed-mode column like Newcrom AH.[13]
-
Mobile Phase: A gradient of acetonitrile and water with an ionic modifier such as ammonium formate.[13]
-
Detector: ELSD, CAD, or MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. For Trimethylphenylammonium iodide, the spectrum would show characteristic signals for the aromatic protons of the phenyl group and the protons of the trimethylammonium group.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic protons (C₆H₅): Multiplet in the range of 7.5-8.0 ppm.
-
Trimethylammonium protons (-N(CH₃)₃): A singlet around 3.6 ppm.[7]
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.[14]
-
Aliphatic C-H stretching (from methyl groups): Around 2850-2960 cm⁻¹.[14]
-
Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.[14]
-
C-N stretching: Around 1200-1350 cm⁻¹.[14]
Applications in Research and Development
Organic Synthesis
Trimethylphenylammonium iodide is a versatile reagent in organic synthesis, primarily used as a source of the methyl group in methylation reactions.[15] It is considered a safe and easy-to-handle methylating agent.[15]
Pharmaceutical Intermediate
Quaternary ammonium compounds are a significant class of molecules in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[15] Trimethylphenylammonium iodide serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1]
Antimicrobial Activity
Quaternary ammonium compounds, in general, are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[16] The positively charged nitrogen atom interacts with the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[16] While specific data for the iodide salt is limited, the bromide analogue, Trimethylphenylammonium bromide, has demonstrated significant antibacterial and antifungal properties.[17] It is plausible that the iodide salt exhibits similar activity.
Drug Development and Signaling Pathways
While direct involvement of Trimethylphenylammonium iodide in specific signaling pathways is not well-documented, quaternary ammonium compounds are known to interact with various biological targets. For instance, some act as cholinesterase inhibitors, impacting neurotransmission.[2][3] The structural similarity of some quaternary ammonium compounds to endogenous ligands allows them to interact with receptors, including G protein-coupled receptors (GPCRs). Further research is needed to explore the specific biological activities and potential signaling pathway interactions of Trimethylphenylammonium iodide.
Conclusion
Trimethylphenylammonium iodide is a valuable chemical compound with a well-defined set of properties and a range of important applications, particularly in organic synthesis and as a pharmaceutical intermediate. This guide has provided a detailed overview of its core characteristics, along with experimental protocols for its synthesis and purification, and an outline of analytical methods for its characterization. For researchers and professionals in drug development, understanding the fundamental chemistry and potential biological activities of this and similar quaternary ammonium compounds is crucial for the design and synthesis of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action could unveil new opportunities for its application in medicine.
References
- 1. Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
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- 6. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. N,N,N-Trimethylanilinium iodide | CAS#:98-04-4 | Chemsrc [chemsrc.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 14. azooptics.com [azooptics.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]
